Product packaging for 1-(Methoxymethyl)urea(Cat. No.:CAS No. 13824-21-0)

1-(Methoxymethyl)urea

Cat. No.: B3419194
CAS No.: 13824-21-0
M. Wt: 104.11 g/mol
InChI Key: HJYNGRZUBXMFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Urea (B33335) Chemistry and Derivatives

1-(Methoxymethyl)urea is an organic compound and a derivative of urea. Urea, with the chemical formula H₂NCONH₂, is a fundamental compound in organic chemistry and biology, serving as the primary nitrogenous end product of protein metabolism in mammals. britannica.com Its structure, featuring a carbonyl group linked to two amine groups, allows for a wide range of chemical modifications, leading to a large class of compounds known as urea derivatives. britannica.comontosight.ai These derivatives are synthesized by substituting one or more of the hydrogen atoms on the nitrogen atoms with other functional groups.

The field of urea chemistry is extensive, with its derivatives finding applications in numerous areas, including agriculture, pharmaceuticals, and polymer science. annexechem.comresearchgate.net A significant application of urea derivatives is in the production of urea-formaldehyde (UF) resins, which are thermosetting polymers used as adhesives in plywood, particleboard, and other wood products. britannica.comwikipedia.orgcapitalresin.com Urea and its derivatives, like (hydroxymethyl)urea, are key components in the formation of these resins. nih.gov

This compound belongs to a subset of urea derivatives characterized by the presence of a methoxymethyl group (-CH₂OCH₃) attached to one of the urea's nitrogen atoms. This modification influences the compound's chemical reactivity and physical properties. Other related compounds include N,N'-bis(methoxymethyl)urea, where both nitrogen atoms are substituted with a methoxymethyl group, and various other N-substituted ureas. nih.gov The study of such derivatives is crucial for developing new materials and molecules with specific functionalities. For instance, compounds with methoxymethyl groups are investigated for their role in crosslinking processes, which is vital in the polymer and textile industries. cymitquimica.comjustia.com

A summary of key urea compounds and their general applications is presented below.

Compound NameChemical FormulaGeneral Application Area
UreaCH₄N₂OFertilizer, raw material for plastics and drugs. britannica.comannexechem.com
(Hydroxymethyl)ureaC₂H₆N₂O₂Component in urea-formaldehyde resins, textile treatment. nih.gov
1,3-Bis(methoxymethyl)ureaC₅H₁₂N₂O₃Wood treatment, precursor for photosensitive resins, crosslinking agent. cymitquimica.com
Urea-Formaldehyde Resin(CH₂-N(CONH₂)-)nAdhesives, coatings, molded objects. wikipedia.orgcapitalresin.com

Research Significance and Scope of Investigation

The scientific interest in this compound stems from its role as a versatile building block in organic synthesis and its potential applications in materials science and biological chemistry. Its bifunctional nature, possessing both urea and ether moieties, allows it to participate in a variety of chemical reactions.

In the realm of synthetic chemistry, this compound serves as an important intermediate for creating more complex organic molecules. For example, it has been used in the alkylation of triphenylphosphine (B44618) to produce phosphonium (B103445) salts, demonstrating its utility in organophosphorus chemistry. The methoxymethyl group can act as a protecting group or be involved in further chemical transformations. Under acidic or basic conditions, this compound can undergo hydrolysis to yield methoxymethylamine and urea. It can also participate in substitution reactions where the methoxymethyl group is replaced by other nucleophiles.

The compound is also significant in the context of polymer chemistry. Urea derivatives are foundational to the production of amino resins. wikipedia.org Specifically, this compound and related compounds like N,N'-bis(methoxymethyl)urea are investigated for their role as crosslinking agents. cymitquimica.com Crosslinking is a process that forms a three-dimensional polymer network, enhancing the material's strength, stability, and thermal resistance. This property is particularly valuable in the textile industry for creating wrinkle-resistant fabrics and in the manufacturing of durable coatings and adhesives. justia.comjustia.comchemicalbook.com

Furthermore, research has explored the potential biological activities of urea derivatives. While specific bioactivity for this compound is not extensively reported, related methoxy-methyl urea compounds have been studied for various applications, including as herbicides. nih.gov The broader class of urea derivatives is known to exhibit a range of biological effects, including antimicrobial and anticancer properties, prompting ongoing investigation into the potential of compounds like this compound as pharmaceutical intermediates.

The table below outlines the types of chemical reactions this compound can undergo, which is a central focus of its research investigation.

Reaction TypeDescriptionPotential Products
Hydrolysis Cleavage of the molecule by reaction with water, typically under acidic or basic conditions. Methoxymethylamine and urea.
Substitution Replacement of the methoxymethyl group by another functional group via nucleophilic attack. Various substituted urea compounds.
Oxidation Reaction that increases the oxidation state of an atom within the molecule. Oxidized urea derivatives.
Alkylation Use as an alkylating agent to introduce the methoxymethyl group to other molecules. Phosphonium salts (when reacting with triphenylphosphine).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O2 B3419194 1-(Methoxymethyl)urea CAS No. 13824-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methoxymethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-7-2-5-3(4)6/h2H2,1H3,(H3,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYNGRZUBXMFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562041
Record name N-(Methoxymethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13824-21-0
Record name N-(Methoxymethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 1 Methoxymethyl Urea

Fundamental Reaction Types and Pathways

1-(Methoxymethyl)urea, a derivative of urea (B33335), exhibits a range of chemical reactivities influenced by the presence of the methoxymethyl group attached to one of the nitrogen atoms. This modification affects the molecule's stability and its interactions with other chemical species. Its fundamental reaction pathways include hydrolysis, oxidation, and nucleophilic substitution.

Reaction TypeReagents/ConditionsProducts
HydrolysisWater, typically under acidic or basic conditionsMethoxymethylamine and urea
OxidationOxidizing agentsOxidized urea derivatives
Nucleophilic SubstitutionNucleophilesVarious substituted urea compounds

Hydrolysis of this compound involves the cleavage of the molecule upon reaction with water. This process is typically accelerated under either acidic or basic conditions. The reaction leads to the formation of methoxymethylamine and urea as the primary products.

The kinetics of urea derivative hydrolysis are influenced by factors such as temperature and pH. nih.gov Studies on urea hydrolysis show it to be an endothermic process. nih.gov Under acidic conditions, the hydrolysis of the methoxymethyl group can generate byproducts like formaldehyde (B43269). Conversely, under basic conditions, the urea moiety itself is more prone to hydrolysis. The reaction rate is significantly affected by the concentration of reactants and the ambient temperature. nih.gov

Oxidation of this compound involves reactions that increase the oxidation state of an atom within the molecule, leading to the formation of various oxidized urea derivatives. While specific pathways for the direct oxidation of this compound are not extensively detailed, the electrocatalytic urea oxidation reaction (UOR) provides insight into the oxidation of the urea backbone. fudan.edu.cnrsc.org This process is complex, involving a six-electron transfer and multiple intermediates. fudan.edu.cn The ultimate products of complete urea oxidation are carbon dioxide and ammonia (B1221849). nih.gov Nickel-based catalysts are often employed, with Ni³⁺ sites identified as the active centers for the reaction. fudan.edu.cn

In nucleophilic substitution reactions, the methoxymethyl group of this compound can be replaced by another functional group through an attack by a nucleophile. In this context, the urea derivative acts as an electrophile. The core components of this reaction are the substrate (this compound), the nucleophile (which donates an electron pair), the resulting product, and the leaving group (the methoxymethyl moiety). youtube.com The presence of electron-withdrawing groups on a molecule can increase its reactivity toward nucleophiles. clockss.org This type of reaction demonstrates the utility of this compound as an intermediate in synthesizing more complex substituted urea compounds.

Polymerization and Condensation Chemistry

This compound and its related compounds are significant in polymer chemistry, particularly in the formation of amino resins like urea-formaldehyde (UF) resins. wikipedia.org These thermosetting polymers are widely used as adhesives and binders. wikipedia.orgnih.gov

Urea-formaldehyde resins are produced through a step-wise process involving addition and condensation reactions between urea and formaldehyde. irispublishers.com this compound can be considered an etherified analogue of hydroxymethylurea, a key intermediate in this synthesis. kirj.ee The formation mechanism proceeds in two primary stages.

StagepH ConditionsReaction TypeKey Intermediates/Products
Methylolation (Addition)Weakly alkaline (pH ~8.2-8.3)AdditionMonohydroxymethylurea, Bishydroxymethylurea, Trishydroxymethylurea irispublishers.comkirj.eeresearchgate.net
Condensation (Polymerization)Acidic (pH ~4-5)CondensationMethylene (B1212753) and methylene-ether linkages, UF polymers researchgate.net

The initial step, known as methylolation or hydroxymethylation, occurs under alkaline conditions. researchgate.net In this phase, formaldehyde adds to the amino groups of urea to form various hydroxymethylurea derivatives, such as monohydroxymethylurea (MMU) and bishydroxymethylurea (BMU). irispublishers.comkirj.ee

Following the addition phase, the reaction mixture is acidified to initiate the condensation or polymerization stage. researchgate.net During this step, the hydroxymethylurea intermediates react with each other and with urea to form linear and branched polymer chains. nih.govkirj.ee This process involves the formation of methylene (–CH₂–) and methylene-ether (–CH₂OCH₂–) bridges, which link the urea units together, releasing water in the process. researchgate.net

The condensation reactions described above lead to the progressive growth of the polymer chains, initially forming dimers, trimers, and other oligomers. lp.edu.uaresearchgate.net As the reaction continues, these oligomers link together to form a highly cross-linked, three-dimensional network characteristic of a thermosetting resin. lp.edu.ua

The structure of the final polymer is complex and depends on reaction conditions such as the formaldehyde-to-urea (F/U) molar ratio and pH. nih.govkirj.ee Higher F/U ratios tend to produce more branched structures. nih.gov The formation of these oligomeric and polymeric structures is responsible for the adhesive and cohesive properties of cured urea-formaldehyde resins. wikipedia.org

Polycondensation Dynamics and Structural Evolution

The polycondensation of this compound is a critical process in the formation of urea-formaldehyde (UF) resins, where it can act as a key intermediate. The dynamics of this polymerization and the resulting structural evolution are complex, involving a series of competing reactions that are highly dependent on the reaction conditions.

The fundamental reactions in the polycondensation of N-methylol compounds, such as this compound, involve the formation of methylene (-N-CH2-N-) and dimethylene-ether (-N-CH2-O-CH2-N-) linkages. irispublishers.com These reactions lead to the growth of the polymer chain and the development of a three-dimensional cross-linked network. The formation of these linkages is primarily an acid-catalyzed process. irispublishers.com

During the initial stages of polycondensation, the reaction between methylol and urea derivatives, or among the methylol derivatives themselves, is favored. This leads to a gradual increase in the viscosity of the reaction mixture. As the reaction proceeds, the rate of condensation can increase rapidly after a critical point, marking the onset of the curing process. irispublishers.com

The structural evolution of the resulting polymer can be monitored using techniques such as Fourier Transform Infrared (FTIR) spectroscopy. Studies on UF resins have shown that as the polycondensation reaction progresses, there are noticeable changes in the FTIR spectra. For instance, the amide II band frequency tends to shift, and there is an increase in the formation of methylols and ether linkages. researchgate.net However, in the fully cured resin, the concentration of these groups may decrease as they are consumed in the formation of the cross-linked network. researchgate.net

The final structure of the polymer is also influenced by the initial molar ratio of formaldehyde to urea. An increase in this ratio generally leads to a higher content of ether linkages in the polymer under alkaline conditions. Conversely, under stronger acidic conditions, an increase in the formaldehyde to urea ratio can favor the formation of uron structures and methylene linkages. researchgate.net

Reaction Kinetics and Thermodynamic Parameters

The kinetics of reactions involving this compound, particularly its hydrolysis and condensation, are significantly influenced by factors such as pH and temperature. The hydrolysis of methoxymethylurea is a key reaction in the context of urea-formaldehyde resin chemistry.

The reaction of urea with formaldehyde to form monomethylolurea, a related precursor, has been shown to be reversible and catalyzed by both hydrogen and hydroxyl ions. researchgate.net The specific rates of both the forward and reverse reactions are directly proportional to the hydrogen and hydroxyl ion concentrations. researchgate.net This suggests that the stability and reactivity of this compound are also highly dependent on the pH of the medium.

Temperature plays a crucial role in controlling the rate and extent of resin formation. as-proceeding.com Generally, chemical reactions, including the condensation reactions of urea-formaldehyde systems, proceed faster at higher temperatures. as-proceeding.com For instance, in the synthesis of urea-formaldehyde resins, the reaction is often carried out at temperatures between 70 °C and 90 °C. as-proceeding.com

ConditionEffect on Hydrolysis RateEffect on Condensation Rate
Increasing Temperature IncreasesIncreases
Increasing Acidity (decreasing pH) IncreasesIncreases
Increasing Alkalinity (increasing pH) IncreasesDecreases (favors methylolation)

This table is a qualitative representation based on the general behavior of urea-formaldehyde systems.

The reaction pathways involving this compound are subject to chemical equilibria. The formation of methylolureas from urea and formaldehyde is a reversible process, and the position of the equilibrium is an important factor in the synthesis of urea-formaldehyde resins. researchgate.net

Studies on the urea-formaldehyde reaction have shown that the equilibrium is largely independent of the pH of the solution and buffer concentrations. researchgate.net The thermodynamic parameters, such as the heat of reaction, can be determined from the activation energies of the forward and reverse reactions. researchgate.net

The equilibrium of the polycondensation reactions, which involve the formation of methylene and ether linkages, will dictate the final structure and properties of the resulting polymer. Factors that shift the equilibrium, such as the removal of water, can drive the reaction towards a higher degree of polymerization.

Catalysis in Reactions Involving this compound

Both acid and base catalysis play a crucial role in the reactions of this compound, particularly in the context of its formation and subsequent polycondensation in the synthesis of urea-formaldehyde (UF) resins.

Acid Catalysis: Acidic conditions are known to catalyze the condensation reactions of methylol ureas, which leads to the formation of the polymer network. irispublishers.com The mechanism of acid catalysis involves the protonation of the hydroxyl group of the methylol urea, followed by the elimination of a water molecule to form a carbocation. This carbocation is a reactive intermediate that can then react with another urea molecule or a growing polymer chain to form a methylene bridge. researchgate.net Stronger acids generally lead to a faster reaction rate. iosrjen.org Various acidic catalysts, including sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄), have been shown to enhance the polymerization of UF resins through the formation of methylene and ether linkages. researchgate.net The type of acid catalyst can also influence the structure of the final polymer. For instance, phosphoric acid has been reported to yield a higher content of terminal ether linkages in the initial stages of the reaction. researchgate.net

Base Catalysis: In contrast to condensation, the initial reaction between urea and formaldehyde to form methylol ureas (methylolation) is typically carried out under alkaline conditions. asianpubs.org The base, such as sodium hydroxide (B78521) (NaOH) or a mixture of NaOH and ammonium (B1175870) hydroxide (NH₄OH), catalyzes the addition of formaldehyde to the amine groups of urea. researchgate.net Theoretical studies suggest that under alkaline conditions, the base abstracts a proton from urea to form a urea anion, which is a more reactive nucleophile towards formaldehyde. asianpubs.org While base catalysis is effective for the methylolation step, it does not significantly promote the subsequent condensation reactions. In fact, under alkaline conditions, the formation of the prepolymer may be limited, resulting in a final polymer with a higher content of substituted methylolureas and linear ether linkages. researchgate.net

The catalysis of reactions involving urea-formaldehyde chemistry, and by extension this compound, can be achieved through both homogeneous and heterogeneous systems.

Homogeneous Catalysis: The most common catalysts used in the industrial production of UF resins, such as mineral acids (H₂SO₄, HCl) and bases (NaOH), are homogeneous catalysts. as-proceeding.com They are dissolved in the reaction medium, providing uniform catalytic activity throughout the system. Ammonium salts, like ammonium chloride (NH₄Cl), are also widely used as homogeneous catalysts that can accelerate the curing of the resin. researchgate.net The advantage of homogeneous catalysis is the high accessibility of the catalytic sites, leading to efficient reactions. However, the separation of the catalyst from the final product can be challenging.

Heterogeneous Catalysis: There is growing interest in the use of heterogeneous catalysts for reactions involving urea and formaldehyde due to the ease of catalyst separation and potential for reuse. Ionic resins, which are solid acid-base catalysts, have been explored for etherification reactions. alfa-chemistry.com These polymer-based catalysts have active sites supported on a polymer backbone and can be in the form of gels or macroporous structures. alfa-chemistry.com While not specifically documented for this compound, solid acid catalysts could potentially be employed to catalyze its condensation reactions. For example, in the synthesis of phenol-urea-formaldehyde (PUF) resins, heterogeneous catalysts have been investigated. researchgate.net Furthermore, bifunctional catalysts that combine hydrogen-bond donor groups with Lewis base anions have been developed for controlled ring-opening polymerization of lactides, demonstrating the potential for designing sophisticated catalytic systems for urea-based polymerizations. rsc.org

Advanced Applications in Materials Science and Industrial Chemistry

Role as a Versatile Chemical Building Block in Organic Synthesis

1-(Methoxymethyl)urea serves as an important intermediate and versatile building block in organic synthesis, enabling the creation of more complex molecules. Its utility stems from the distinct reactivity of its functional groups. The methoxymethyl group can function as a protecting group for the urea (B33335) nitrogen or be involved in further chemical transformations.

The compound can participate in a variety of reactions, including:

Hydrolysis: Under acidic or basic conditions, the molecule can be cleaved to yield methoxymethylamine and urea.

Substitution: The methoxymethyl group can be replaced by other nucleophiles, allowing for the synthesis of various substituted urea compounds.

Condensation Reactions: It can react with other molecules, such as aldehydes and 1,3-dicarbonyl compounds, in multicomponent reactions to form heterocyclic structures like 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones. researchgate.net

This reactivity makes this compound a valuable precursor for synthesizing a range of organic compounds, from simple substituted ureas to more complex heterocyclic systems. researchgate.netresearchgate.net

Table 1: Key Reactions of this compound in Organic Synthesis

Reaction Type Reactants Products Significance
Ternary Condensation Aldehydes, 1,3-dicarbonyl compounds 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones Synthesis of novel heterocyclic compounds. researchgate.net
Hydrolysis Water (acidic or basic conditions) Methoxymethylamine, Urea Cleavage of the molecule for further functionalization.
Substitution Nucleophiles Various substituted ureas Introduction of different functional groups.

Applications in Polymer and Resin Systems

The structure of this compound makes it a suitable candidate for modifying and synthesizing polymers, particularly those based on urea chemistry.

Urea-formaldehyde (UF) resins are widely used thermosetting polymers, particularly as adhesives in the wood industry. wikipedia.org However, they can suffer from issues like hydrolytic instability and formaldehyde (B43269) emission. researchgate.netresearchgate.net Chemical modification is a key strategy to improve their performance.

Incorporating etherified urea derivatives, such as this compound, into the UF resin during synthesis can enhance its properties. The methoxymethyl group introduces stable ether linkages into the polymer backbone. Research on similar modified UF resins has shown that this modification can lead to:

Increased Hydrophobicity: The presence of alkyl-ether groups makes the resin more resistant to water. researchgate.net

Improved Hydrolytic Stability: The ether bonds are more stable against hydrolysis compared to some of the linkages in conventional UF resins, which can reduce the degradation of the cured adhesive. researchgate.net

Enhanced Flexibility: The introduction of these groups can act as an internal plasticizer, improving the flexibility of the otherwise brittle UF resin. researchgate.net

Reduced Formaldehyde Emission: By creating a more stable polymer network and reacting with potential formaldehyde release sites, these modifiers can help lower the emission of free formaldehyde from the final product. researchgate.netnih.gov

Table 2: Potential Effects of Modifying UF Resins with Alkoxymethyl Ureas

Property Standard UF Resin Modified UF Resin Research Finding
Water Resistance Lower Higher Increased hydrophobicity and hydrolytic stability. researchgate.net
Flexibility Brittle More Flexible Internal plasticization effect. researchgate.net
Formaldehyde Emission Higher Lower More stable polymer structure reduces degradation. researchgate.netnih.gov
Bond Strength High Maintained or Improved Modification can be achieved without compromising strength. google.com

Polyureas and poly(urethane-ureas) are high-performance polymers known for their excellent mechanical properties and durability. nih.govnih.gov They are typically synthesized through the reaction of an isocyanate component with an amine-terminated resin or a diamine chain extender. mgc.co.jpthepolyureacompany.comsphinxsai.com This reaction forms the characteristic urea linkage (-NH-CO-NH-).

Poly(urethane-urea) synthesis involves a similar process but also incorporates polyols, resulting in both urethane (B1682113) and urea linkages in the polymer chain. nih.govresearchgate.net The properties of the final material are heavily influenced by the choice of monomers, including the chain extenders. nih.gov

While diamines are the standard chain extenders for creating the main polymer backbone, a mono-functional amine like this compound could theoretically be used as a chain terminator or a reactive modifier. By reacting with an isocyanate group at the end of a growing polymer chain, it would cap the chain, controlling the molecular weight of the final polymer. This could be a method to fine-tune the properties of the resulting elastomer or coating. The methoxymethyl group could also provide a site for subsequent cross-linking reactions under specific conditions.

Specific Industrial Chemical Applications

Beyond its role in polymer systems, this compound has specific applications as an industrial chemical, notably as a scavenger for harmful gases and as an intermediate in chemical manufacturing.

Hydrogen sulfide (B99878) (H₂S) is a toxic and corrosive gas commonly found in oil and gas production streams. researchgate.net Its removal is crucial for safety, environmental, and operational reasons. mdpi.comchemicalproductsokc.com H₂S scavengers are chemicals that react with H₂S to form more benign and easily removable compounds.

Formaldehyde-based chemicals and their derivatives are effective H₂S scavengers. hw.ac.uk Compounds like this compound function as "formaldehyde-releasers" or masked formaldehyde molecules. The scavenging mechanism is believed to involve the reaction of H₂S with the formaldehyde equivalent provided by the scavenger. This reaction ultimately leads to the formation of stable, non-hazardous organosulfur compounds. mdpi.comacs.org Using a derivative like this compound can offer advantages over using free formaldehyde, such as improved handling safety and controlled reactivity.

Excluding its roles in textiles and agriculture, this compound and its close chemical relatives serve in several other industrial capacities:

Intermediate for Chemical Synthesis: It is a precursor in the production of other specialty chemicals. Its reactive nature allows it to be a starting point for building more complex molecules used in various manufacturing processes. thechemco.comessentialchemicalindustry.org

Component in Adhesives and Coatings: As discussed in the context of UF resins, it can be used to formulate specialized adhesives and surface coatings with enhanced properties like durability and water resistance. researchgate.net

Production of Surface-Active Agents: Related compounds, such as N,N'-bis(alkoxymethyl)urea, have been patented for the production of water-soluble condensation products with glycols, which can function as surface-active agents or emulsifiers. google.com

Theoretical and Computational Chemistry Investigations

Molecular Structure and Electronic Properties Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the geometric and electronic properties of molecules. For urea (B33335) and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31+G(d,p) or 6-311++G(d,p), have been successfully employed to determine optimized geometries, vibrational frequencies, and electronic charge distributions yu.edu.joresearchgate.netresearchgate.net.

For 1-(Methoxymethyl)urea, DFT calculations would be expected to reveal key structural parameters. By analogy with studies on similar molecules like hydroxymethyluracil, one can anticipate the bond lengths and angles around the urea core and the methoxymethyl substituent. These calculations are crucial for understanding the molecule's three-dimensional shape and the spatial arrangement of its atoms nih.gov.

A theoretical study on hydroxymethylurea (HMEU), a close structural analog of this compound, using DFT at the B3LYP/6-31+G(d,p) level, has provided insights into its structure and interactions with water molecules yu.edu.joresearchgate.net. Such studies help in understanding the nature of intramolecular and intermolecular hydrogen bonding, which plays a significant role in the properties of these compounds.

Illustrative Optimized Geometrical Parameters for a Urea Derivative (Hydroxymethyluracil) from DFT Calculations

ParameterCalculated Value (Å or °)
C=O Bond Length1.2 - 1.4
N-C (amide) Bond Length1.37 - 1.4
N-H Bond Length1.009 - 1.01
O-H Bond Length0.966
C-C Bond Length1.3 - 1.5
N-C-N Bond Angle~118
H-N-H Bond Angle~117

Note: The data in the table is representative of a related urea derivative, hydroxymethyluracil, and serves as an illustrative example of the type of information obtained from DFT calculations nih.gov.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity ajchem-a.com.

For urea derivatives, the HOMO is typically localized on the nitrogen and oxygen atoms, reflecting their electron-donating character, while the LUMO is often centered on the carbonyl group, which acts as an electron acceptor ajchem-a.commaterials.international. In this compound, it is expected that the HOMO would have significant contributions from the lone pairs of the nitrogen and oxygen atoms, and the LUMO would be predominantly associated with the π* orbital of the carbonyl group.

The HOMO-LUMO gap can be used to understand intramolecular charge transfer and the electronic absorption properties of the molecule. A smaller energy gap corresponds to a lower energy electronic transition, often in the ultraviolet-visible region of the spectrum nih.gov. Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra and characterize the nature of electronic transitions (e.g., n→π, π→π) nih.gov.

Illustrative Frontier Molecular Orbital Energies for Urea Derivatives from DFT Calculations

ParameterIllustrative Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-0.5 to 0.5
HOMO-LUMO Gap (ΔE)6.0 to 8.0

Note: The values in this table are representative of typical urea derivatives and are intended to be illustrative. The exact values for this compound would require specific calculations.

Quantum Chemical Calculations of Reactivity and Mechanisms

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving urea and its derivatives. For instance, the formation of urea-formaldehyde resins, a process in which this compound can be considered an intermediate or a model compound, involves a complex network of reactions. Computational studies have helped to unravel the mechanisms of both the initial hydroxymethylation of urea and the subsequent condensation reactions researchgate.netirispublishers.commdpi.com.

Computational modeling of the hydrolysis of urea has also provided significant insights into the reaction pathways and the role of solvent molecules nih.gov. Similar studies on this compound could elucidate its stability in aqueous environments and the mechanism of its potential decomposition.

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS) and the calculation of activation energy barriers. The transition state is the highest energy point along the reaction coordinate and determines the rate of the reaction. Quantum chemical methods, particularly DFT, are widely used to locate and characterize transition state structures.

For the reactions of urea derivatives, computational chemists can model the geometry of the transition state and calculate the activation energy, providing a quantitative measure of the reaction's feasibility. For example, in the context of urea-formaldehyde chemistry, the activation barriers for the formation of methylene (B1212753) and ether linkages have been computationally investigated to understand the reaction kinetics under different pH conditions mdpi.com.

By applying these methods to this compound, one could predict the activation barriers for its various potential reactions, such as self-condensation or reactions with other molecules. This would provide valuable information for controlling its reactivity in synthetic applications.

Molecular Modeling and Dynamics Studies

MD simulations of urea in aqueous solutions have been used to investigate its effect on water structure and its role in protein denaturation nih.govresearchgate.net. These studies provide detailed information about the hydrogen bonding network between urea and water molecules and the dynamics of these interactions.

For this compound, MD simulations could be employed to study its solvation in different solvents, its conformational flexibility, and its aggregation behavior. Such simulations would provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations. Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties, such as solubility and miscibility, and its behavior in complex systems like resin formulations.

Simulations of Intermolecular Interactions

Currently, there is a lack of specific published research detailing molecular simulations of the intermolecular interactions of this compound. While extensive computational studies have been conducted on urea and its various other derivatives, the unique structural and electronic properties conferred by the methoxymethyl group in this compound necessitate dedicated simulation studies.

Future computational investigations would likely focus on elucidating the nature and strength of hydrogen bonding, dipole-dipole interactions, and van der Waals forces between this compound molecules. Key areas of interest would include the identification of preferred dimer and trimer configurations and the quantification of interaction energies. Such simulations, employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would provide fundamental insights into the intermolecular forces governing the condensed-phase behavior of this compound.

Cooperative Effects in Aggregated States and Solutions

Cooperative effects, where the interaction between two molecules is influenced by the presence of a third, are fundamental to understanding the behavior of molecules in aggregated states and solutions. For this compound, no specific computational studies on these cooperative effects have been reported in the scientific literature.

Theoretical investigations in this area would be invaluable for predicting the properties of this compound in solid-state structures and in solution. It is hypothesized that the hydrogen-bonding network in aggregates of this compound would exhibit significant cooperativity, leading to enhanced stability. Computational models could quantify the extent of this cooperativity by comparing the binding energies of trimers and larger clusters to the sum of their constituent dimer interactions. Understanding these effects is essential for predicting macroscopic properties such as solubility and crystal packing.

Studies of Derivatives and Analogues of 1 Methoxymethyl Urea

Synthesis and Characterization of Substituted Methoxymethyl Urea (B33335) Compounds

The synthesis of derivatives and analogues of 1-(methoxymethyl)urea is accomplished through various established and novel chemical strategies. A primary method involves the reaction of primary amines with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form N-alkyl carbamoylimidazoles, which are stable and versatile intermediates. nih.gov These compounds can then react with other amines to produce unsymmetrical ureas. Another approach is the Hofmann rearrangement of primary amides using reagents like phenyliodine diacetate in the presence of an ammonia (B1221849) source, which generates an isocyanate intermediate that is subsequently trapped to form the N-substituted urea. organic-chemistry.org The synthesis of more complex peptidyl ureas has been achieved by leveraging the Curtius rearrangement of Nα-Fmoc-peptide acid azides to create stable, isolable Nα-Fmoc-peptide isocyanates. nih.gov

Characterization of these synthesized compounds is critical to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to identify protons in specific chemical environments. For instance, in a study of 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea, the protons of the -HN(CO)NH- group appeared as a broad singlet at 4.78 ppm, while the -OCH₃ protons were observed as a singlet at 3.79 ppm. biointerfaceresearch.com In ¹³C NMR, the urea carbonyl carbon typically appears in the range of 155-160 ppm. biointerfaceresearch.com For the aforementioned derivative, this signal was seen at 159.8 ppm. biointerfaceresearch.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The urea carbonyl (C=O) stretch is a characteristic peak found between 1630 and 1700 cm⁻¹. biointerfaceresearch.comnih.gov The N-H stretching vibrations are typically observed in the region of 3200–3400 cm⁻¹. nih.gov

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the synthesized compounds. For example, the (MH⁺) peak for (4-{[(2,6-Dichlorophenyl)carbamoyl]amino}phenyl)acetic acid was observed at m/z 340.18. nih.gov

The following table summarizes the characterization data for representative urea derivatives.

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (νₘₐₓ, cm⁻¹)Reference
1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea4.78 (-NH(CO)NH-), 3.79 (-OCH₃)159.8 (C=O), 55.2 & 55.1 (-OCH₃)Not specified biointerfaceresearch.com
(4-{[(2,6-Dichlorophenyl)carbamoyl]amino}phenyl)acetic acid8.18 & 8.91 (-NH-), 12.24 (-OH)Not specified3252 (N-H, O-H), 1697 & 1651 (C=O) nih.gov
(4-{[(3-(Trifluoromethyl)phenyl)carbamoyl]amino}phenyl)acetic acid8.43 & 8.53 (-NH-), 12.21 (-OH)Not specified3304 (N-H, O-H), 1697 & 1630 (C=O) nih.gov

Comparative Reactivity Studies of Analogues

Comparative studies of analogues, particularly N-acyloxymethyl derivatives, provide significant insight into the reactivity of the N-CH₂-O- linkage, which is analogous to the N-CH₂-O-CH₃ bond in this compound. The hydrolysis of N-acyloxymethylazetidin-2-ones, for instance, has been shown to proceed at the ester function. nih.gov

The reaction mechanism is highly dependent on pH.

pH-Independent Hydrolysis : This pathway involves a rate-limiting alkyl C-O fission, which leads to the formation of an exocyclic β-lactam iminium ion. This reactive intermediate is then trapped by water at the exocyclic carbon, not the beta-lactam carbonyl carbon, to form N-hydroxymethylazetidin-2-ones. nih.gov

Acid-Catalyzed Hydrolysis : In acidic conditions, the mechanism involves a pre-equilibrium protonation, likely at the β-lactam nitrogen. This is followed by a rate-limiting cleavage of the alkyl C-O bond, again forming an exocyclic iminium ion. nih.gov

Base-Catalyzed Hydrolysis : Under basic conditions, the reaction proceeds via a rate-limiting attack of a hydroxide (B78521) ion at the ester carbonyl carbon. nih.gov

Similar studies on tertiary N-acyloxymethylsulfonamides, another class of analogues, demonstrate their potential as prodrugs due to their unique stability and reactivity profiles. These compounds are relatively stable in aqueous buffer at pH 7.4 but undergo rapid hydrolysis in human plasma, a reaction catalyzed by plasma cholinesterases. nih.gov The rate of this enzymatic hydrolysis varies significantly depending on the specific acyl group, as shown in the table below.

N-Acyloxymethylsulfonamide DerivativeHalf-life in pH 7.4 Buffer (hours)Half-life in Human Plasma (minutes)Reference
N-(Pivaloyloxymethyl)-N-propyl-p-toluenesulfonamide7200.2 nih.gov
N-(Benzoyloxymethyl)-N-propyl-p-toluenesulfonamide1902.0 nih.gov
N-(Acetyloxymethyl)-N-propyl-p-toluenesulfonamide200.3 nih.gov

These results highlight that the N-alkoxymethyl or N-acyloxymethyl group can act as a leaving group under specific conditions, often forming a reactive iminium ion intermediate, a key factor in the chemical reactivity of these analogues. nih.gov

Structural Analysis and Conformational Studies of Derivatives

The three-dimensional structure and conformational preferences of urea derivatives are crucial determinants of their physical properties and biological interactions. N,N'-substituted ureas can exist in different conformations due to hindered rotation around the C-N amide bonds. The most common conformations are trans-trans, trans-cis, and cis-cis with respect to the orientation of the substituents relative to the carbonyl group. researchgate.net

Computational and experimental studies have shown that the trans-trans conformation is generally the most stable and commonly observed arrangement. researchgate.net However, the substitution pattern can significantly influence this preference. For example, in 1-(4-fluorophenyl)-3-pyridin-2-ylurea, a cis-trans conformation is adopted. This less common arrangement is stabilized by the formation of an intramolecular hydrogen bond between one of the urea's N-H protons and the nitrogen atom of the pyridine (B92270) ring. researchgate.net In contrast, the related compound 1-(2-nitrophenyl)-3-pyridin-3-ylurea (B256734) exists in the more typical planar trans-trans conformation, as it lacks the ability to form such an internal hydrogen bond. researchgate.net

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes, primarily hydrolysis and photolysis, that chemically transform 1-(Methoxymethyl)urea.

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. The stability of urea (B33335) derivatives to hydrolysis is influenced by environmental factors such as pH and temperature. For phenylurea herbicides, a class of compounds analogous to this compound, chemical degradation, including hydrolysis, is generally of minor importance in most agricultural soils within a pH range of 4 to 10 and under moderate temperatures.

The core urea structure itself is known to undergo hydrolysis, a reaction catalyzed by the enzyme urease in soil, which converts urea to ammonium (B1175870). ksu.edukit.edu This enzymatic process is significantly faster than abiotic chemical hydrolysis, which is generally slow at ambient temperatures. ksu.edu Studies on the kinetics of urea hydrolysis in soil show that the reaction rate is significantly affected by temperature and the initial application rate of the compound. nih.gov The process is endothermic and controlled by enthalpy. nih.gov

For urea-formaldehyde (UF) condensation products, which share structural similarities with this compound, degradation in soil is primarily microbial, but both abiotic and biotic degradation tend to proceed via hydrolysis, reversing the condensation reaction to yield urea and formaldehyde (B43269). researchgate.net The hydrolytic stability of cured UF resins has been shown to improve as the formaldehyde-to-urea mole ratio decreases. researchgate.net

Factors Influencing Hydrolytic Stability of Urea Derivatives

FactorInfluence on DegradationNotes
pHStable in the typical environmental pH range (4-10) for analogous phenylurea herbicides.Extreme pH conditions can accelerate hydrolysis.
TemperatureHigher temperatures increase the rate of hydrolysis. Urea hydrolysis is significantly faster at elevated temperatures. nih.govThe process is endothermic, meaning it consumes heat. nih.gov
Microbial ActivityEnzymatic hydrolysis (via urease) is the dominant pathway for urea breakdown in soil, far exceeding abiotic hydrolysis rates. ksu.eduThis is technically a biotic process but is crucial for the hydrolysis of the core urea structure.

Photochemical degradation, or photolysis, involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for compounds present on soil surfaces or in clear surface waters.

For the broader class of phenylurea herbicides, photochemical behavior is highly dependent on the chemical structure, particularly the substituents on the aromatic ring. rsc.orgresearchgate.net When these herbicides are exposed to sunlight, they can undergo photochemical degradation, though this may lead to partial degradation and the formation of intermediate products that can accumulate in the environment. researchgate.netresearchgate.net

Key photochemical reactions for phenylurea herbicides include:

Photohydrolysis : For halogenated derivatives, the main transformation pathway is the substitution of a halogen atom with a hydroxyl group. rsc.orgresearchgate.net

Rearrangement : Unhalogenated phenylureas can undergo intramolecular rearrangements similar to a photo-Fries rearrangement. rsc.orgresearchgate.net

Demethoxylation and Demethylation : When the urea moiety is substituted with a methoxy (B1213986) group, as in the case of this compound analogues like linuron, demethoxylation can be a competitive reaction. rsc.orgresearchgate.net N-demethylation of the urea group can also occur. rsc.orgresearchgate.net

These reactions can be influenced by substances in the environment, such as iron salts or humic substances, which can induce photooxidation. rsc.orgresearchgate.net The specific pathway and rate of degradation depend on factors like light intensity and the presence of photosensitizing agents in the environment. nih.gov It is important to note that photochemical intermediates can sometimes be more toxic than the parent herbicide. rsc.orgresearchgate.net

Biotic Degradation Processes and Microbial Interactions

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is the primary mechanism for the breakdown of most organic pesticides in the soil.

The microbial degradation of methoxymethyl urea herbicides, such as linuron, is the main route of their dissipation in the environment. nih.gov This process is often slow, with half-lives in soil that can be on the order of months. The ability of a soil's microbial community to degrade these herbicides is often enhanced in soils with a history of repeated application, suggesting microbial adaptation.

A key step in the degradation is the initial hydrolysis of the urea linkage. This is carried out by specific enzymes, such as amidases, possessed by certain soil bacteria. nih.gov The genus Variovorax has been frequently identified as playing a crucial role in the initial hydrolysis of linuron, converting it to 3,4-dichloroaniline (B118046) (DCA). researchgate.netkuleuven.be

Often, the complete mineralization of these herbicides is not accomplished by a single microbial species but by a synergistic consortium of different bacteria. nih.govasm.org In these consortia, different members carry out successive steps of the degradation pathway. For example, one species may perform the initial hydrolysis, while others degrade the resulting intermediates. nih.govasm.org

Microorganisms Involved in Methoxymethyl Urea Herbicide Degradation

Microorganism GenusRole in DegradationExample Analogue CompoundCitation
VariovoraxPerforms the initial hydrolysis of the herbicide to its aniline (B41778) derivative.Linuron researchgate.netkuleuven.beasm.org
DelftiaDegradation of the intermediate 3,4-dichloroaniline (DCA).Linuron nih.gov
ComamonasDegradation of the intermediate 3,4-dichloroaniline (DCA).Linuron nih.govasm.org
HyphomicrobiumDegradation of the side-chain product, N,O-dimethylhydroxylamine.Linuron nih.govasm.org

For the analogue linuron, the catabolic pathway begins with an amide hydrolysis reaction mediated by a hydrolase enzyme (such as LibA in Variovorax sp. SRS16). researchgate.netkuleuven.be This initial step cleaves the molecule into two primary metabolites:

3,4-dichloroaniline (DCA) : The aromatic portion of the molecule. researchgate.netnih.gov

N,O-dimethylhydroxylamine (N,O-DMHA) : The substituted urea side-chain. researchgate.netnih.gov

The accumulation of DCA in the soil is a concern, as chloroanilines can be more toxic and persistent than the parent phenylurea compound. nih.gov However, in effective microbial consortia, DCA is further degraded by other bacteria. nih.govasm.org The degradation of DCA proceeds through catechols, which are then subject to ring cleavage, ultimately leading to intermediates that can enter central metabolic pathways like the Krebs cycle. researchgate.net The N,O-DMHA side-chain is also degraded by specific microbes, such as Hyphomicrobium sulfonivorans. nih.govasm.org The fundamental urea component, if released through hydrolysis, is ultimately mineralized to ammonium, nitrite (B80452), and nitrate (B79036) by soil microorganisms. researchgate.net

Environmental Fate Modeling and Prediction for Urea Derivatives

Environmental fate models are computational tools used to predict the transport, transformation, and persistence of chemicals in the environment. battelle.org These models integrate data on the chemical's properties with environmental characteristics (e.g., soil type, climate) to simulate its behavior over time. battelle.orgfrontiersin.org

For urea-based compounds used in agriculture, models are essential for predicting nitrogen dynamics and potential for leaching into groundwater. Several models are used in the regulatory assessment of pesticides:

PEARL (Pesticide Emission Assessment at Regional and Local scales) : Predicts pesticide leaching and runoff. pesticidemodels.eu

PRZM (Pesticide Root Zone Model) : Simulates pesticide fate and transport in the crop root zone. frontiersin.org

HYDRUS : Simulates water flow and the transport of solutes, including nitrogen species from urea, in unsaturated soil. frontiersin.org

These models account for key processes that govern the fate of urea and its derivatives:

Urea Hydrolysis : The conversion of urea to ammonia (B1221849). ksu.edu

Nitrification : The microbial oxidation of ammonia to nitrite and then to nitrate.

Denitrification : The microbial reduction of nitrate to nitrogen gas.

Volatilization : The loss of ammonia as a gas from the soil surface. ksu.edu

Transport : Movement of the compound and its transformation products through the soil via processes like runoff and leaching. frontiersin.org

These models are critical for risk assessment, helping to determine the potential for groundwater contamination and to establish safe application practices for agricultural chemicals. battelle.org However, the accuracy of these models depends on the quality of the input data and on correctly representing complex environmental processes like preferential flow. frontiersin.org

Analytical Methodologies for Research on 1 Methoxymethyl Urea

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups present in 1-(methoxymethyl)urea.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the chemical environment of nitrogen atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁵N NMR are used to confirm its structure.

¹H NMR Spectroscopy: In ¹H NMR, the protons of this compound exhibit characteristic chemical shifts. The methoxymethyl group (-OCH₃) typically shows a singlet peak in the range of δ 3.3–3.5 ppm. The protons of the urea (B33335) NH and NH₂ groups are expected to appear as broader signals at approximately δ 5.5–6.5 ppm. The integration of these peaks provides a quantitative measure of the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The urea carbonyl carbon is a key indicator and typically resonates at a chemical shift of about 155–160 ppm. The carbon of the methoxymethyl group (-CH₂O-) is expected to appear around 55–60 ppm.

¹⁵N NMR Spectroscopy: Due to the presence of three nitrogen atoms in the urea backbone, ¹⁵N NMR spectroscopy can offer significant insights, especially when using ¹⁵N-enriched urea for synthesis. nih.gov This technique is highly sensitive to the electronic environment of the nitrogen atoms and can distinguish between the different nitrogen centers in the molecule and its potential reaction products, which is particularly useful in mechanistic studies of reactions involving the urea moiety. nih.gov

Table 1: Typical NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 3.3–3.5 Singlet -OCH₃
¹H 5.5–6.5 Broad Singlet -NH and -NH₂
¹³C 55–60 - -CH₂O-

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and its reaction products. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous identification of molecular formulas. measurlabs.com

In the analysis of this compound, a common ionization technique is electrospray ionization (ESI), which typically produces a protonated molecule [M+H]⁺. For this compound (C₃H₈N₂O₂), the expected exact mass of the protonated molecule is m/z 105.0664. The observation of this peak with high accuracy in an HRMS analysis confirms the elemental composition of the compound. niscpr.res.in

Mass spectrometry is also instrumental in mechanistic studies. By analyzing the mass-to-charge ratio of intermediates and products in a reaction mixture, researchers can piece together the steps of a chemical transformation. For instance, in hydrolysis studies, LC-MS can be used to track the formation of degradation products.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The stretching vibration of the urea carbonyl group (C=O) is a prominent feature and typically appears in the region of 1640–1680 cm⁻¹. The N-H stretching vibrations of the amine and amide groups are observed as broad bands in the range of 3200–3400 cm⁻¹. Other vibrations, such as C-N stretching and N-H bending, also provide structural information. researchgate.netdocbrown.info

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. The analysis of both IR and Raman spectra allows for a more complete picture of the vibrational modes of the molecule. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200–3400 N-H Stretch Amine/Amide (-NH₂)
1640–1680 C=O Stretch Urea Carbonyl

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of non-volatile and thermally sensitive compounds like this compound. It is an invaluable tool for monitoring the progress of a reaction by measuring the disappearance of reactants and the appearance of products over time. HPLC is also used to assess the purity of the final product.

For the analysis of urea and its derivatives, reverse-phase HPLC is commonly employed. sielc.com A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). mtc-usa.com An acidic modifier, such as phosphoric acid or formic acid (for MS compatibility), may be added to the mobile phase to improve peak shape and resolution. sielc.com Detection is often achieved using a UV detector at a wavelength around 210 nm. mtc-usa.comchromforum.org

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. Due to the polarity and low volatility of this compound, direct analysis by GC is challenging. However, GC can be applicable if the compound is first converted into a more volatile derivative. For instance, a method involving derivatization with trifluoroacetic anhydride has been used for the GC-MS analysis of urea. nih.gov

GC is more likely to be employed in the analysis of this compound for the detection of volatile byproducts or reactants in a reaction mixture. For example, if a reaction involving this compound were to produce a volatile alcohol or ether, headspace GC could be a suitable method for its quantification.

Advanced In Situ Reaction Monitoring Techniques (e.g., real-time spectroscopy)

The study of this compound, particularly its formation and subsequent reactions within complex systems like urea-formaldehyde (UF) resin synthesis, necessitates analytical methods that can monitor the process in real-time without altering the reaction environment. In situ (in the original place) reaction monitoring techniques are indispensable for gaining accurate insights into reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms. spectroscopyonline.com Advanced spectroscopic methods are particularly well-suited for this purpose, providing continuous, non-destructive analysis of the reacting mixture. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Real-time FTIR spectroscopy is a powerful tool for monitoring the synthesis and curing of resins involving this compound. researchgate.net By using an attenuated total reflectance (ATR) probe immersed directly in the reaction vessel, spectra can be collected continuously, allowing for the tracking of functional group concentrations over time. This technique is instrumental in observing the consumption of reactants and the formation of various methylolureas and methylene (B1212753) ether bridges. chimarhellas.com

Key vibrational bands are monitored to follow the reaction progress. For instance, the changes in bands associated with N-H, C=O, and C-N bonds of urea, as well as the formation of C-O-C ether linkages, provide a detailed picture of the condensation process. researchgate.netmdpi.com Near-infrared (FT-NIR) spectroscopy, coupled with fiber optics, has also been developed for on-line monitoring of formaldehyde-based resin synthesis, offering a rapid and non-destructive method for assessing reaction pathways. chimarhellas.com

Interactive Table: Key FTIR Spectral Bands for Monitoring Urea-Formaldehyde Reactions

Wavenumber (cm⁻¹)AssignmentSignificance in Reaction Monitoring
3425 - 3300N-H Stretching VibrationsIndicates the presence and concentration of urea and amide groups. mdpi.com
1735 - 1560C=O Stretching (Amide I)Changes in this region reflect the conversion of urea and the formation of different urea derivatives. mdpi.com
1459 - 1440Triazine Ring AbsorptionCan indicate the formation of cyclic byproducts like cyanuric acid at elevated temperatures. mdpi.com
~1178C-N StretchingIndicates the presence of compounds like ammelide. mdpi.com
~1020C-O-C (Ether) StretchingDirectly monitors the formation of methylene ether bridges, a key step in polymerization. researchgate.net

Note: Specific peak positions can vary depending on the reaction conditions and the specific molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Online and in situ NMR spectroscopy provides unparalleled, quantitative data on the concentrations of individual species within the complex reacting mixture of urea and formaldehyde (B43269). researchgate.neted.ac.uk This method does not require calibration for quantification in most cases and offers high linearity between signal area and concentration. researchgate.net By using flow NMR probes, the reaction can proceed under conditions that closely mimic industrial processes, including elevated pressures. researchgate.net

High-resolution ¹H and ¹³C NMR can distinguish between different methylol species, including this compound, and their subsequent condensation products. This allows for the development and validation of complex kinetic models describing the entire reaction network. amazonaws.com Studies have successfully used online NMR to determine reaction kinetic and thermodynamic parameters with greater accuracy than previous methods, which often relied on analyzing functional groups rather than specific chemical species. amazonaws.com Time-resolved kinetic NMR, including 2D techniques, can further reveal detailed information about dynamic processes and reaction coordinates, even in off-equilibrium conditions. nih.gov

Interactive Table: Sample Kinetic Data from Online NMR Monitoring of Urea-Formaldehyde Reaction

ParameterValueUnitsConditions
Activation Energy (R1)28kJ mol⁻¹Data derived from fitting a kinetic model to online NMR concentration data. amazonaws.com
Activation Energy (R3)43kJ mol⁻¹R1 and R3 represent specific reaction steps in the UF network. amazonaws.com
Enthalpy of Reaction (R1)-7kJ mol⁻¹Thermodynamic parameter obtained from the same kinetic model. amazonaws.com
Enthalpy of Reaction (R3)-11kJ mol⁻¹These values differ from older literature due to species-specific analysis. amazonaws.com

Source: Adapted from K. Steinhof, O. et al., On-line NMR Spectroscopic Reaction Kinetic Study of Urea-Formaldehyde Resin Synthesis. amazonaws.com

Raman Spectroscopy

In situ Raman spectroscopy is another valuable technique for real-time reaction analysis. Like FTIR, it provides information about molecular vibrations. foodresearchlab.com Raman spectroscopy can be particularly advantageous for aqueous systems due to the weak Raman scattering of water, which minimizes interference. Probes can be inserted directly into the reaction, allowing for continuous monitoring of key species. For instance, the symmetric C-N stretch mode of urea (around 1004 cm⁻¹) can be monitored to track its consumption. researchgate.netnih.gov

Kinetic models for the curing reaction of urea-formaldehyde resins have been developed using data obtained from Raman spectroscopy. amazonaws.com The technique provides direct spectroscopic evidence that can be used to understand reaction mechanisms, such as the formation of intermediates and the influence of catalysts or additives on the reaction pathway. rsc.org

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet peaks at δ 3.3–3.5 ppm (methoxymethyl -OCH₃) and urea NH protons at δ 5.5–6.5 ppm .
    • ¹³C NMR : Confirm the urea carbonyl at ~155–160 ppm and methoxymethyl carbon at ~55–60 ppm .
  • IR Spectroscopy : Urea C=O stretch at ~1640–1680 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 133.06 for [M+H]⁺) .

How can researchers resolve contradictions in spectroscopic data during characterization of novel derivatives?

Q. Advanced

  • Cross-validation : Compare data across multiple techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure) .
  • Control experiments : Synthesize and characterize reference compounds under identical conditions to isolate variables .
  • Computational modeling : Use DFT calculations to predict NMR/IR spectra and identify deviations caused by conformational flexibility .

What computational approaches predict the reactivity of this compound in novel synthetic pathways?

Q. Advanced

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis in acidic/basic media) .
  • Docking simulations : Predict interactions with catalysts or enzymes to guide functionalization strategies .

How does the methoxymethyl group influence stability under varying pH conditions?

Q. Advanced

  • Acidic conditions : Hydrolysis of the methoxymethyl group generates formaldehyde and methylamine byproducts; monitor via HPLC .
  • Basic conditions : Urea moiety undergoes hydrolysis to amines; use buffered solutions (pH 7–8) to minimize degradation .
  • Experimental assessment : Conduct accelerated stability studies (40°C/75% RH) with LC-MS to track degradation products .

What best practices ensure reproducibility in synthesizing this compound?

Q. Basic

  • Detailed protocols : Document solvent purity, catalyst batch, and inert atmosphere conditions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
  • Characterization redundancy : Validate purity with ≥2 orthogonal methods (e.g., NMR + elemental analysis) .

What strategies analyze structure-activity relationships (SAR) for derivatives in biological assays?

Q. Advanced

  • Analog synthesis : Systematically modify the methoxymethyl or urea groups and test bioactivity (e.g., enzyme inhibition) .
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs using X-ray crystallography or docking studies .
  • Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with activity .

What parameters are critical during purification, and how do they impact purity?

Q. Basic

  • Solvent selection : Use high-polarity solvents (e.g., EtOAc/hexane) for recrystallization to remove hydrophobic impurities .
  • Column chromatography : Optimize mobile phase (e.g., gradient elution with MeOH/DCM) to resolve urea derivatives .
  • Temperature control : Maintain ≤25°C during vacuum drying to prevent decomposition .

How can crystallographic data validate molecular structure, and what challenges arise in diffraction analysis?

Q. Advanced

  • Single-crystal XRD : Resolve bond lengths and angles; expect C=O bond lengths of ~1.23 Å and N-C-N angles of ~120° .
  • Challenges : Crystal twinning or weak diffraction due to flexible methoxymethyl group; use synchrotron radiation for small crystals .
  • Validation tools : Compare experimental data with computational models (e.g., Mercury or Olex2) .

What methodologies investigate interactions with biological targets like enzymes?

Q. Advanced

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) for enzyme-inhibitor complexes .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Cryo-EM : Resolve conformational changes in large protein-urea complexes at near-atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methoxymethyl)urea
Reactant of Route 2
1-(Methoxymethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.